N-(4-fluorophenyl)-3,4-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-FLUOROPHENYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE: is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a fluorophenyl group and two methoxy groups. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE typically involves the reaction of 4-fluoroaniline with 3,4-dimethoxybenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of N-(4-FLUOROPHENYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE: can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzoic acid derivatives.
Reduction: Formation of 4-fluoroaniline derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-(4-FLUOROPHENYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the fluorophenyl and methoxy groups can enhance binding affinity through hydrophobic interactions and van der Waals forces. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
N-(4-FLUOROPHENYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE: can be compared with other sulfonamide derivatives, such as:
- N-(4-METHOXYPHENYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE
- N-(4-CHLOROPHENYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE
- N-(4-BROMOPHENYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE
These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different substituents can influence the compound’s chemical reactivity, biological activity, and physical properties. For example, the fluorine atom in N-(4-FLUOROPHENYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE can enhance its lipophilicity and metabolic stability compared to its methoxy, chloro, or bromo analogs.
Properties
IUPAC Name |
N-(4-fluorophenyl)-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO4S/c1-19-13-8-7-12(9-14(13)20-2)21(17,18)16-11-5-3-10(15)4-6-11/h3-9,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHLJBPUORWNCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.